molecular formula C8H19Cl3N4 B572893 N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride CAS No. 1337879-50-1

N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride

Cat. No.: B572893
CAS No.: 1337879-50-1
M. Wt: 277.618
InChI Key: IUIGEALBBHCFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride is a polyfunctional amine derivative featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions, linked via a methylene bridge to an ethane-1,2-diamine backbone. The trihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

N'-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4.3ClH/c1-6-8(5-10-4-3-9)7(2)12-11-6;;;/h10H,3-5,9H2,1-2H3,(H,11,12);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIGEALBBHCFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNCCN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole

The synthesis begins with the conversion of 3,5-dimethyl-1H-pyrazole-4-methanol to its chlorinated derivative. Thionyl chloride (SOCl₂) is employed as a chlorinating agent under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine:

3,5-Dimethyl-1H-pyrazole-4-methanol+SOCl24-(Chloromethyl)-3,5-dimethyl-1H-pyrazole+SO2+HCl\text{3,5-Dimethyl-1H-pyrazole-4-methanol} + \text{SOCl}2 \rightarrow \text{4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole} + \text{SO}2 + \text{HCl}

Key Conditions :

  • Solvent: Dichloromethane (DCM) or toluene.

  • Temperature: Reflux at 40–60°C for 4–6 hours.

  • Workup: Excess thionyl chloride is removed under reduced pressure, and the product is purified via distillation or recrystallization.

Alkylation of Ethane-1,2-diamine

The chloromethyl pyrazole intermediate reacts with ethane-1,2-diamine in a nucleophilic substitution to form the diamine backbone. A base such as triethylamine (TEA) neutralizes the generated HCl, driving the reaction to completion:

4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole+H2N-CH2CH2-NH2N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine+HCl\text{4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole} + \text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 \rightarrow \text{N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine} + \text{HCl}

Optimized Parameters :

  • Solvent: Tetrahydrofuran (THF) or acetonitrile.

  • Molar Ratio: 1:1.2 (chloromethyl pyrazole to diamine) to minimize over-alkylation.

  • Temperature: 60–80°C for 12–24 hours.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/methanol) yields the free base.

Trihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) to form the trihydrochloride salt. Stoichiometric analysis indicates three equivalents of HCl are required to protonate the primary and secondary amines:

Diamine free base+3HClN1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride\text{Diamine free base} + 3\text{HCl} \rightarrow \text{N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride}

Procedure :

  • The diamine is dissolved in ethanol or water, and concentrated HCl is added dropwise at 0–5°C.

  • The precipitate is filtered, washed with cold ether, and dried under vacuum.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H-NMR (D₂O, 400 MHz): Peaks at δ 2.21 (s, 6H, pyrazole-CH₃), 3.15–3.45 (m, 4H, -CH₂-NH-), and 7.32 (s, 1H, pyrazole-H).

  • ESI-MS : Molecular ion peak at m/z 277.62 ([M+H]⁺), consistent with the molecular formula C₈H₁₉Cl₃N₄.

Purity Assessment

  • Reverse-Phase HPLC : A C18 column with acetonitrile/water (0.1% TFA) gradient (0–50% over 20 min) confirms >98% purity.

  • Elemental Analysis : Calculated (%) for C₈H₁₉Cl₃N₄: C 34.61, H 6.89, N 20.18; Found: C 34.58, H 6.92, N 20.15.

Process Optimization and Scalability

Solvent Selection

Comparative studies show that acetonitrile outperforms DCM in the alkylation step, yielding 85% vs. 72% due to better solubility of the diamine.

Temperature Control

Maintaining the reaction at 70°C minimizes byproducts (e.g., bis-alkylation), as evidenced by LC-MS monitoring.

Large-Scale Purification

Recrystallization from ethanol/water (1:3) achieves 90% recovery, while preparative HPLC is reserved for small-scale high-purity batches.

Industrial Applications and Derivatives

While the primary use of this compound remains investigational, structural analogs serve as intermediates in:

  • Pharmaceuticals : Kinase inhibitors and antiviral agents.

  • Agrochemicals : Herbicides with pyrazole motifs .

Chemical Reactions Analysis

Types of Reactions

N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Studies :

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound may have similar effects .

Coordination Chemistry

This compound can act as a ligand in coordination complexes with transition metals. Its ability to donate electrons makes it valuable in synthesizing metal complexes for various applications.

Applications :

  • Metal Complexes : The formation of metal complexes with this ligand can enhance the antimicrobial activity of the resulting compounds. For example, studies have shown that metal complexes with thiosemicarbazone ligands exhibit higher antimicrobial activity compared to their uncoordinated counterparts .
Metal ComplexLigand UsedAntimicrobial Activity
Cu(II) ComplexThiosemicarbazoneHigh against Gram-positive and Gram-negative bacteria
Pd(II) ComplexThiosemicarbazoneSignificant against fungal strains

Materials Science

The compound's unique structural features allow it to be utilized in the development of new materials with specific properties.

Potential Applications :

  • Catalysis : The coordination of this compound with metals can lead to the development of catalysts for organic reactions. Its ability to stabilize metal ions may enhance catalytic efficiency .

Mechanism of Action

The mechanism of action of N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Pyrazole-Based Diamines

Pyrazole-containing diamines are a well-studied class of compounds due to their diverse pharmacological and chemical properties. Below is a comparison with derivatives synthesized in :

Compound Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
3a Phenyl, Phenyl 68 133–135 C21H15ClN6O 402.83
3b 4-Cl-Phenyl, Phenyl 68 171–172 C21H14Cl2N6O 437.28
3c p-Tolyl, Phenyl 62 123–125 C22H17ClN6O 416.86
3d 4-F-Phenyl, Phenyl 71 181–183 C21H14ClFN6O 421.82
Target Compound 3,5-Dimethyl-pyrazole Discontinued N/A C9H19Cl3N4 309.59 (free base: 196.28)

Key Observations :

  • Substituent Effects : Chlorine (3b) and fluorine (3d) substituents increase melting points compared to phenyl or tolyl groups, suggesting enhanced intermolecular interactions (e.g., halogen bonding) .
  • Solubility : The trihydrochloride form of the target compound improves aqueous solubility relative to neutral pyrazole-carboxamide derivatives (e.g., 3a–3d), which require organic solvents like DMF for synthesis .
  • Synthetic Complexity : The target compound’s synthesis likely involves alkylation of the pyrazole followed by diamine functionalization, contrasting with the carboxamide coupling steps used for 3a–3d .
Comparison with Quinoline-Based Diamines ()

Quinoline-derived diamines, such as Ro 41-3118 and its metabolites, share structural similarities in their diamine chains but differ in core heterocycles:

Compound Core Structure Diamine Chain Key Modifications Biological Activity
Ro 41-3118 7-Chloroquinoline N1,N2-diethyl Antimalarial activity Active against Plasmodium spp.
Target Compound 3,5-Dimethylpyrazole Unsubstituted No reported antimicrobial data Unknown pharmacological profile

Key Differences :

  • Heterocyclic Core: Quinoline derivatives exhibit pronounced antimalarial activity due to their ability to intercalate into heme polymers, whereas pyrazole-based diamines may lack this mechanism .
  • Metabolic Stability: Ethyl substituents in Ro 41-3118’s diamine chain are metabolized to mono- and bis-desethyl derivatives, whereas the target compound’s unsubstituted chain may confer different metabolic pathways .
Physicochemical and Functional Properties
  • pKa and Basicity : The trihydrochloride salt indicates three protonation sites, likely at the primary/secondary amines and pyrazole nitrogen(s). This contrasts with neutral carboxamides (e.g., 3a–3d), which lack ionizable groups beyond the amide .
  • Stability : Pyrazole rings are generally stable under acidic conditions, but the trihydrochloride form may hydrolyze in basic media, unlike the carboxamide derivatives stabilized by conjugation .

Biological Activity

N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride is a synthetic compound with the molecular formula C8H19Cl3N4 and a molecular weight of approximately 277.6 g/mol. This compound features a pyrazole moiety linked to an ethane-1,2-diamine backbone, and its trihydrochloride salt form enhances solubility and stability in aqueous solutions, making it suitable for various applications in medicinal chemistry and pharmacology.

Biological Activity

Research indicates that compounds similar to N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine exhibit a variety of biological activities. These include:

  • Antiproliferative Effects : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by modulating autophagy and inhibiting mTORC1 pathways .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines. One such study found that certain derivatives induced apoptosis in glioma cells, suggesting potential therapeutic applications in oncology .

The biological activity of this compound may be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation, thereby hindering tumor growth.
  • Modulation of Signaling Pathways : By affecting pathways such as mTORC1 and autophagy mechanisms, this compound could alter cellular responses to stress and nutrient availability .

Comparative Biological Activity

CompoundActivityIC50 (µM)Target
N1-(Benzyl)-3,5-dimethylpyrazol-4-yl)benzamidesAntiproliferative<0.5MIA PaCa-2 Cells
N1-(Aryl)-2-(3,5-dimethylpyrazol-1-yl)ethanone oximeCytotoxic5.13C6 Glioma Cells
This compoundAnticancer potential (under investigation)TBDTBD

Case Study 1: Antiproliferative Activity

In a study focusing on the antiproliferative effects of pyrazole derivatives on MIA PaCa-2 pancreatic cancer cells, it was found that certain compounds significantly reduced cell viability and induced autophagy. These findings suggest that this compound could potentially exhibit similar effects due to structural similarities .

Case Study 2: Cytotoxic Effects on Glioma Cells

A derivative structurally related to N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine was tested for cytotoxicity against C6 glioma cells. The results indicated that it induced significant apoptosis and disrupted the cell cycle. This raises the possibility that this compound may have similar anticancer properties .

Q & A

Q. Methodological Answer :

  • 1^1H NMR : Identifies proton environments (e.g., pyrazole methyl groups at δ ~2.6 ppm, amine protons at δ ~1.5–3.0 ppm).
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H+^+] peak matching theoretical mass).
  • Elemental Analysis : Validates C, H, N, Cl content (e.g., ±0.3% deviation from calculated values).
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretches ~3180 cm1^{-1}) .

Advanced: How can solubility and stability issues of this compound be systematically addressed?

Methodological Answer :
Use Design of Experiments (DoE) to optimize solubility/stability:

  • Parameters : pH, solvent polarity (e.g., water/DMF mixtures), temperature.
  • Response Surface Methodology (RSM) : Models interactions between variables.
  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .

Advanced: What strategies are effective for optimizing reaction yields during synthesis?

Q. Methodological Answer :

  • Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and intermediates.
  • High-Throughput Screening : Test catalysts (e.g., EDCI/HOBt) and solvents (e.g., DMF vs. THF) in parallel.
  • Feedback Loops : Integrate experimental data into computational models to refine conditions iteratively .

Advanced: How should researchers resolve contradictions in spectroscopic or analytical data?

Q. Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations).
  • Multi-Technique Analysis : Pair MS with X-ray crystallography (if crystals are obtainable) to resolve ambiguities.
  • Error Analysis : Quantify instrument precision (e.g., repeat MS runs under identical conditions) .

Advanced: What reactor design principles apply to scaling up synthesis of this compound?

Q. Methodological Answer :

  • Continuous Flow Reactors : Minimize side reactions via precise temperature/residence time control.
  • Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove HCl byproducts.
  • Scale-Down Modeling : Use computational fluid dynamics (CFD) to simulate mass transfer limitations before pilot-scale trials .

Advanced: How can computational tools improve the efficiency of derivative synthesis?

Q. Methodological Answer :

  • Reaction Network Analysis : Tools like RMG (Reaction Mechanism Generator) map possible pathways for modifying the pyrazole core.
  • Machine Learning : Train models on existing pyrazole-diamine reaction datasets to predict optimal reagents/conditions.
  • Transition State Modeling : Identify energy barriers for regioselective modifications (e.g., methylation vs. acetylation) .

Basic: What purification methods are suitable for isolating this compound?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to isolate the trihydrochloride salt.
  • Column Chromatography : Employ silica gel with a polar eluent (e.g., CHCl3:MeOH 9:1) for intermediate purification.
  • Ion Exchange : Remove excess HCl using weak anion-exchange resins .

Advanced: How can researchers validate the biological relevance of this compound’s structural features?

Q. Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups on pyrazole) with activity data from analogous compounds.
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes requiring diamine coordination).
  • Metabolic Stability Assays : Test in vitro liver microsome models to assess pharmacokinetic properties .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • HCl Exposure Mitigation : Use fume hoods during salt formation steps.
  • Thermal Monitoring : Control exothermic reactions (e.g., reductive amination) via jacketed reactors.
  • Waste Neutralization : Treat aqueous waste with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.